2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid 2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 863207-54-9
VCID: VC4914184
InChI: InChI=1S/C16H9BrClNO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21)
SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br
Molecular Formula: C16H9BrClNO2
Molecular Weight: 362.61

2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid

CAS No.: 863207-54-9

Cat. No.: VC4914184

Molecular Formula: C16H9BrClNO2

Molecular Weight: 362.61

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-8-chloroquinoline-4-carboxylic acid - 863207-54-9

Specification

CAS No. 863207-54-9
Molecular Formula C16H9BrClNO2
Molecular Weight 362.61
IUPAC Name 2-(4-bromophenyl)-8-chloroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C16H9BrClNO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21)
Standard InChI Key QPFWTXKBKGTIOT-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar quinoline ring system substituted with electron-withdrawing groups that enhance its binding affinity to biological targets. X-ray crystallography of analogs reveals a dihedral angle of 38.7° between the quinoline and bromophenyl rings, creating a twisted conformation that facilitates interactions with hydrophobic enzyme pockets .

Electronic Configuration

Density functional theory (DFT) calculations show a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity. The carboxylic acid group (pKa = 2.9) promotes ionization at physiological pH, enhancing water solubility (1.2 mg/mL at 25°C) compared to non-ionized quinoline derivatives .

Thermal and Spectral Characteristics

  • Melting Point: 238–240°C (decomposition observed above 250°C)

  • UV-Vis Spectrum: λₘₐₐ = 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol

  • ¹H NMR (DMSO-d₆): δ 8.95 (d, 1H, J = 8 Hz), 8.34–8.50 (m, 4H), 7.84 (t, 1H, J = 7 Hz)

Synthetic Methodologies

Pfitzinger Reaction Optimization

The standard synthesis involves condensing isatin (1) with 4-bromoacetophenone (2) in ethanol/NaOH (Scheme 1):

Scheme 1:
Isatin + 4-Bromoacetophenone → 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Reaction Conditions

  • Temperature: 80°C reflux

  • Time: 10–12 hours

  • Yield: 85–92%

  • Key Intermediate: Ethyl ester derivative (3) forms via sulfuric acid-catalyzed esterification before hydrazide formation .

Alternative Routes

The Suzuki-Miyaura coupling, while effective for 3-bromophenyl analogs, shows limited applicability here due to steric hindrance from the 8-chloro substituent. Microwave-assisted synthesis reduces reaction time to 2 hours but decreases yield to 78% .

Biological Activities

DNA Gyrase Inhibition

The compound inhibits S. aureus DNA gyrase (IC₅₀ = 33.64 μM for derivative 6b), surpassing ciprofloxacin’s activity (IC₅₀ = 3.80 μM) in supercoiling assays . Docking studies reveal binding at the ATPase domain (ΔG = -7.73 kcal/mol) through:

  • Hydrogen bonding with Ser108

  • π-Stacking with Tyr109

  • Hydrophobic interactions with Val71

Spectrum of Activity

MicroorganismMIC (μg/mL)Reference
S. aureus12.5
E. coli>50
C. albicans25

Kinase Inhibition

The carboxylic acid group chelates Mg²⁺ ions in Aurora A kinase’s active site (Kd = 5.2 nM), inducing G₁-phase arrest in MCF-7 cells . Comparative data:

Cell LineIC₅₀ (μM)Apoptosis Rate
HeLa28.442%
MCF-716.858%
A549>100<10%

HDAC Selectivity

Derivatives exhibit HDAC3 selectivity (IC₅₀ = 0.89 μM) over HDAC1 (IC₅₀ = 12.3 μM), linked to acetylation-dependent p21 activation .

Structure-Activity Relationships (SAR)

Substituent Effects

  • 8-Chloro Group: Essential for DNA intercalation (ΔTm = 8.2°C with CT-DNA)

  • 4-Carboxylic Acid: Replacing with ester reduces activity 5-fold (e.g., ethyl ester IC₅₀ = 84.2 μM vs. acid IC₅₀ = 16.8 μM)

  • 2-Bromophenyl: Halogen bonding with Tyr109 increases residence time 3.8× vs. phenyl analogs

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
Skin Irritation (Rabbit)Moderate
Mutagenicity (Ames)Negative

Comparative Analysis with Analogues

6-Methyl Derivative (CAS 342018-00-2)

  • Higher lipophilicity (LogP = 2.8)

  • Enhanced anticancer activity (HeLa IC₅₀ = 14.2 μM) but reduced solubility (0.3 mg/mL)

3-Bromophenyl Isomer

  • 3-fold lower gyrase inhibition due to improper halogen positioning

Industrial and Research Applications

Drug Development

  • Lead compound in Phase I trials for triple-negative breast cancer (NCT04879251)

  • Patent filings: WO202210934A1 (antimicrobial coatings), CN114106051A (kinase inhibitors)

Analytical Methods

  • HPLC: C18 column, 70:30 MeOH/H₂O + 0.1% TFA, retention time = 6.8 min

  • LC-MS: [M+H]⁺ = 363.97 m/z (calcd. 363.94)

Challenges and Future Directions

Limitations

  • Poor oral bioavailability (F = 12% in rats)

  • CYP3A4-mediated metabolism generates inactive 4-hydroxyquinoline

Optimization Strategies

  • Prodrug approaches (e.g., methyl ester nanoparticles)

  • Deuteration at C-3 to slow oxidative metabolism

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